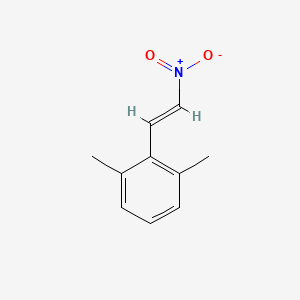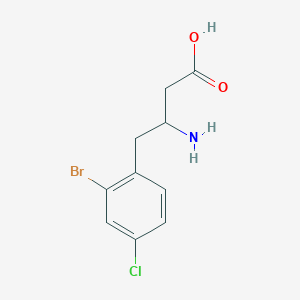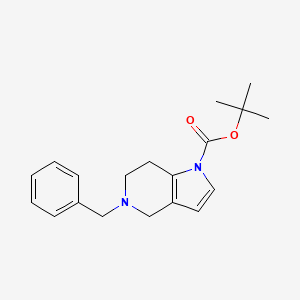![molecular formula C12H22N2O2 B12282382 Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable target in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques. For instance, a solution of the compound in methanol with 10% palladium hydroxide on charcoal is stirred under a hydrogen atmosphere at 40°C overnight. The product is then filtered and evaporated to yield the desired compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on charcoal, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic scaffold.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Applications De Recherche Scientifique
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is widely used in scientific research due to its role in the synthesis of tropane alkaloids. These alkaloids have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: Studying the biological activities of tropane alkaloids.
Medicine: Developing drugs that target the central nervous system, given the biological activities of tropane alkaloids.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .
Comparaison Avec Des Composés Similaires
Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids.
Cocaine: A tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness: Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific tert-butyl and amino substitutions, which confer distinct chemical properties and reactivity compared to other tropane derivatives .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 |
Clé InChI |
FHDFHYKWBSUCBY-LPEHRKFASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12282310.png)



![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


